

toxicological profile of 2-(2,4-Diaminophenoxy)ethanol sulfate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(2,4-Diaminophenoxy)ethanol sulfate

Cat. No.: B1323409

[Get Quote](#)

An In-depth Technical Guide to the Toxicological Profile of **2-(2,4-Diaminophenoxy)ethanol Sulfate**

Introduction

2-(2,4-Diaminophenoxy)ethanol sulfate (CAS No. 163960-16-9), along with its hydrochloride salt, is an aromatic amine used as a "coupler" ingredient in the formulation of permanent (oxidative) hair dyes.^[1] When mixed with a primary intermediate and an oxidizing agent like hydrogen peroxide, it undergoes chemical reactions to form the final hair color.^{[2][3]} In cosmetic products, it is used at a maximum on-head concentration of 2.0%.^{[2][3][4]} This guide provides a comprehensive overview of its toxicological profile, drawing from key safety assessments by regulatory bodies such as the European Commission's Scientific Committee on Consumer Safety (SCCS) and the Cosmetic Ingredient Review (CIR) Expert Panel.

It is important to note that the majority of toxicological testing has been conducted on the dihydrochloride salt, 2-(2,4-Diaminophenoxy)ethanol HCl.^[2] However, regulatory bodies have concluded that the toxicological properties of the sulfate salt can be reasonably considered comparable, and therefore, the risk assessment is valid for both.^[2]

Toxicological Data Summary

The following tables summarize the key quantitative data from toxicological studies.

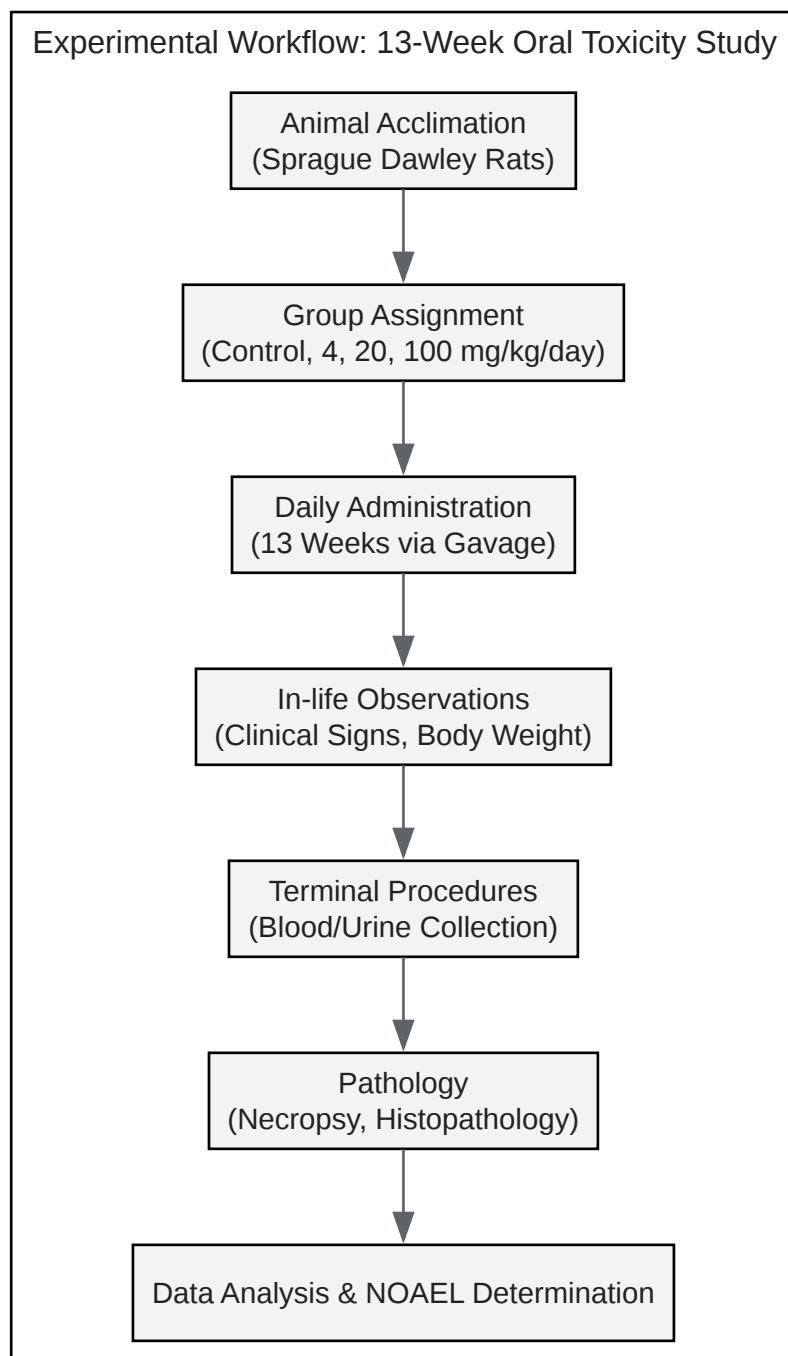
Acute and Subchronic Toxicity

Study Type	Species	Route	Test Substance	Key Findings	Reference
Acute Oral Toxicity	Rat (Sprague Dawley)	Gavage	2,4-Diaminophenoxyethanol HCl	LD50 ≈ 1000 mg/kg bw	[1][3]
Acute Oral Toxicity	Rat	Oral	2,4-Diaminophenoxyethanol HCl	LD50 = 1191 mg/kg	[1]
Acute Oral Toxicity	Mouse	Oral	2,4-Diaminophenoxyethanol HCl	LD50 range: 1160 to 1760 mg/kg	[1]
13-Week Subchronic Toxicity	Rat	Gavage	2,4-Diaminophenoxyethanol HCl	NOAEL = 20 mg/kg/day	[1][3]

Irritation and Sensitization

Study Type	Species	Test Substance	Concentration	Results	Reference
Skin Irritation	Rabbit	2,4-Diaminophenoxyethanol HCl	Undiluted	Not irritant	[3]
Eye Irritation	Rabbit	2,4-Diaminophenoxyethanol HCl	Undiluted & 4% in water	Slightly irritant	[3]
Skin Sensitization (Buehler Test)	Guinea Pig	2,4-Diaminophenoxyethanol HCl	Undiluted	Not a sensitizer	[3]
Skin Sensitization (LLNA)	Mouse	2,4-Diaminophenoxyethanol HCl	5% and 10% in DMSO	Moderate sensitizer (EC3 = 3.2%)	[3]

Genotoxicity


Assay Type	System	Metabolic Activation	Test Substance	Result	Reference
Bacterial Reverse Mutation (Ames Test)	<i>S. typhimurium</i>	With & Without	2,4-Diaminophenoxyethanol HCl	Negative	[3]
In Vitro Mammalian Cell Gene Mutation	Mouse Lymphoma Cells	With & Without	2,4-Diaminophenoxyethanol HCl	Positive	[3]
In Vitro Chromosome Aberration	Human Lymphocytes	With & Without	2,4-Diaminophenoxyethanol HCl	Positive	[3]
In Vivo Micronucleus Test	Mouse Bone Marrow	N/A	2,4-Diaminophenoxyethanol HCl	Negative	[3]
In Vivo Unscheduled DNA Synthesis (UDS)	Rat Liver Cells	N/A	2,4-Diaminophenoxyethanol HCl	Negative	[3]

Experimental Protocols

Subchronic Oral Toxicity (13-Week Study)

- Guideline: OECD 408
- Species: Sprague Dawley Rats
- Administration: The test substance, 2,4-Diaminophenoxyethanol HCl, was administered daily for 13 weeks by gavage as a solution in purified water.

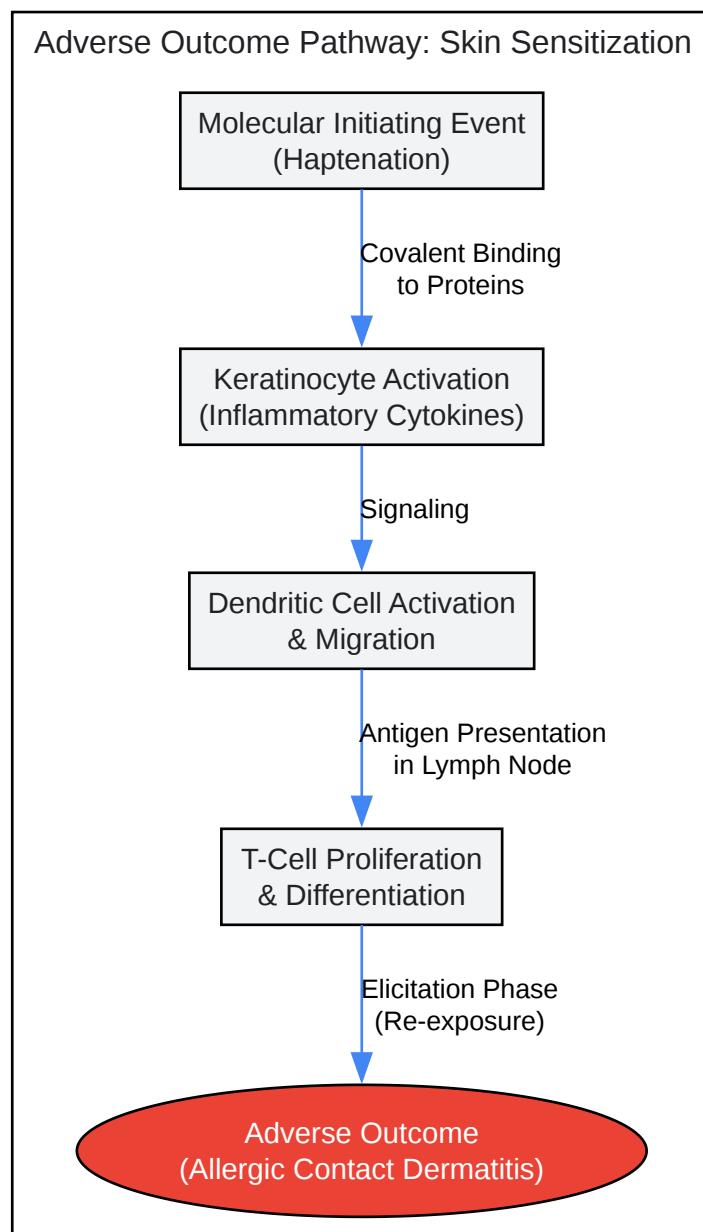
- Dose Levels: 4, 20, and 100 mg/kg body weight per day. A control group received the vehicle (purified water) only. Satellite groups were included for toxicokinetic investigations.
- Observations: Animals were monitored for clinical signs, body weight changes, and food consumption. Hematology, clinical chemistry, and urinalysis were performed. At the end of the study, a full necropsy was conducted, and organs were weighed and examined microscopically.
- Key Outcome: The No Observed Adverse Effect Level (NOAEL) was established at 20 mg/kg/day. At 100 mg/kg/day, effects such as hemosiderosis (iron deposition in tissues) were observed.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Workflow for the 13-week oral toxicity study.

Skin Sensitization (Local Lymph Node Assay - LLNA)

- Guideline: OECD 429


- Species: Mice
- Vehicle: Dimethylsulfoxide (DMSO) was chosen due to the insolubility of the test substance in other recommended vehicles.^[3]
- Procedure: Solutions of 2,4-Diaminophenoxyethanol HCl were applied to the dorsal surface of the ears of the mice for three consecutive days.
- Dose Levels: Concentrations of 0.5%, 1%, 2.5%, 5%, and 10% (w/v) in DMSO were tested. ^[3] A positive control group (alpha-hexylcinnamaldehyde) and a vehicle control group were also included.
- Endpoint: Proliferation of lymphocytes in the auricular lymph nodes was measured by the incorporation of radioactive thymidine. A Stimulation Index (SI) was calculated by comparing the proliferation in the test groups to the vehicle control group.
- Result Interpretation: An SI value of 3 or greater indicates that the substance is a skin sensitizer. The test substance exceeded this threshold at concentrations of 5% and 10%, leading to its classification as a moderate skin sensitizer. The EC3 value (the concentration estimated to produce an SI of 3) was calculated to be 3.2%.^[3]

Genotoxicity and Mutagenicity Profile

The genotoxicity profile of 2,4-Diaminophenoxyethanol HCl is mixed. While it is not mutagenic in bacterial systems (Ames test), it has shown positive results for inducing gene mutations and chromosome aberrations in mammalian cells *in vitro*.^[3] However, subsequent *in vivo* tests (micronucleus and UDS assays) in animals were negative, indicating that the *in vitro* genotoxic potential may not be expressed in a whole-animal system.^[3] Regulatory bodies have generally concluded that the substance poses a low risk when used as intended in hair dye formulations.^[5]

Mechanism of Action: Skin Sensitization Pathway

2,4-Diaminophenoxyethanol is classified as a skin sensitizer. The process of skin sensitization involves a complex series of events known as the Adverse Outcome Pathway (AOP). As a small molecule (hapten), it must first penetrate the skin and bind to carrier proteins to become immunogenic.

[Click to download full resolution via product page](#)

Generalized Adverse Outcome Pathway for skin sensitization.

Conclusion

Based on comprehensive reviews by regulatory agencies, **2-(2,4-Diaminophenoxy)ethanol sulfate** is considered safe for use as a hair dye ingredient when formulated within the specified concentration limit of 2.0% in the final mixture applied to the head.[2][5] While it demonstrates moderate acute oral toxicity and is a moderate skin sensitizer, the calculated Margin of Safety

(MoS) for its use in hair dyes is considered adequate to protect consumer health.[3][4] The in vitro genotoxic findings are not observed in in vivo studies, suggesting a low risk under practical use conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. View Attachment [cir-reports.cir-safety.org]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. ec.europa.eu [ec.europa.eu]
- 4. cir-safety.org [cir-safety.org]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [toxicological profile of 2-(2,4-Diaminophenoxy)ethanol sulfate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323409#toxicological-profile-of-2-\(2,4-Diaminophenoxy\)ethanol-sulfate](https://www.benchchem.com/product/b1323409#toxicological-profile-of-2-(2,4-Diaminophenoxy)ethanol-sulfate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com